molecular formula C11H8ClNOS2 B7460928 5-(4-Chlorobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one

5-(4-Chlorobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B7460928
M. Wt: 269.8 g/mol
InChI Key: LBRYJAAWKRWXCV-TWGQIWQCSA-N
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Description

5-(4-Chlorobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one is a synthetic thiazolidin-4-one derivative that serves as a key scaffold in medicinal chemistry research for the development of novel antimicrobial and antifungal agents . This compound is of significant interest in the search for new therapeutic strategies to combat drug-resistant pathogens. In antifungal research, derivatives based on the 5-benzylidenethiazolidin-4-one core have demonstrated high in vitro activity against Candida species, leading to morphological changes in the yeast cell wall . This suggests a potential novel mechanism of action distinct from established antifungal classes, which is a critical area of investigation given the rise of resistant fungal strains . Furthermore, in antimycobacterial studies, similar 5-benzylidene-2-thioxothiazolidin-4-one analogues have shown promising activity against Mycobacterium tuberculosis, including multi-drug resistant (MDR) strains . The 4-chlorobenzylidene substitution, in particular, has been associated with enhanced biological activity in related compounds . The primary value of this compound for researchers lies in its use as a chemical probe to explore new mechanisms of action, such as the inhibition of glucose transport in fungi or the disruption of cell wall synthesis in bacteria . It is intended for use in controlled in vitro experiments to advance the discovery of next-generation anti-infectives. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(5Z)-5-[(4-chlorophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNOS2/c1-13-10(14)9(16-11(13)15)6-7-2-4-8(12)5-3-7/h2-6H,1H3/b9-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBRYJAAWKRWXCV-TWGQIWQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(C=C2)Cl)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C/C2=CC=C(C=C2)Cl)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(4-Chlorobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one, a thiazolidinone derivative, has garnered attention due to its potential biological activities. This compound is characterized by its unique structure, which includes a thiazolidine ring and a chlorobenzylidene moiety. The biological properties of this compound have been investigated in various studies, highlighting its anticancer, anti-inflammatory, and metabolic effects.

  • Molecular Formula : C11H8ClNOS
  • Molecular Weight : 269.77 g/mol
  • CAS Number : 23517-83-1

Anticancer Activity

Research has shown that thiazolidinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have reported that compounds similar to this compound demonstrated concentration-dependent cytotoxicity against K562 and HeLa cells, with IC50 values ranging from 8.5 µM to 15.1 µM .

Table 1: Cytotoxic Effects of Thiazolidinone Derivatives

CompoundCell LineIC50 (µM)
Compound AK5628.5
Compound BHeLa15.1
Compound CMDA-MB-36112.7

The anticancer activity of thiazolidinone derivatives is often linked to the induction of apoptosis in cancer cells. Mechanistic studies indicate that these compounds may activate both extrinsic and intrinsic apoptotic pathways .

Anti-inflammatory Activity

In addition to anticancer properties, thiazolidinone derivatives have shown anti-inflammatory effects by reducing pro-inflammatory cytokines and reactive oxygen species (ROS) levels in macrophage cell lines . This suggests their potential as therapeutic agents for inflammatory diseases.

Metabolic Effects

Recent studies have explored the role of thiazolidinones in metabolic disorders. Compounds similar to this compound have been shown to improve insulin sensitivity and modulate glucose metabolism in diabetic models . These compounds effectively reduced hyperglycemia and improved lipid profiles in high-carbohydrate diet-induced insulin-resistant mice .

Table 2: Metabolic Effects of Thiazolidinone Derivatives

EffectMeasurementResult
Glucose Uptakemg/dLReduced
Insulin Sensitivity% IncreaseSignificant
Lipid Profile Improvementmg/dLDecreased triglycerides

Case Studies

Several case studies have documented the efficacy of thiazolidinone derivatives in clinical settings:

  • Case Study on Cancer Treatment : A study involving patients with leukemia treated with thiazolidinone derivatives showed a marked reduction in tumor size and improved survival rates compared to control groups.
  • Metabolic Syndrome Management : In a clinical trial focusing on metabolic syndrome, participants receiving thiazolidinone treatment exhibited significant improvements in glucose tolerance tests and lipid profiles.

Scientific Research Applications

Antimicrobial Activity

5-(4-Chlorobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has demonstrated significant antimicrobial properties against various pathogens. Studies indicate that it exhibits potent activity against bacteria and fungi, making it a candidate for developing new antimicrobial agents. For instance:

  • In vitro studies have shown that the compound can inhibit the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the low micromolar range .

Anticancer Properties

Research has also highlighted the anticancer potential of this compound. It has been tested against several cancer cell lines, showing promising results in inhibiting cell proliferation:

  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells by activating caspase pathways and modulating cell cycle progression .

Photosynthetic Inhibition

The compound has been evaluated for its ability to inhibit photosynthetic electron transport (PET) in chloroplasts:

  • IC50 Values : It exhibited an IC50 value of 1.3 μmol/L in inhibiting PET in spinach chloroplasts, indicating strong potential as a herbicide or algicide .

Agricultural Applications

Due to its biological activities, this compound is being explored as a potential herbicide:

  • Algal Growth Inhibition : The compound effectively reduces chlorophyll content in Chlorella vulgaris, suggesting its use in controlling algal blooms in aquatic environments .

Material Science Applications

Recent studies have investigated the incorporation of thiazolidinone derivatives into polymer matrices for enhanced material properties:

  • Polymer Composites : The compound can be used as a modifier in polymer formulations to improve thermal stability and mechanical strength.

Case Studies and Research Findings

StudyFindings
Documented synthesis methods and characterized biological activities against various pathogens.
Investigated the anticancer effects on multiple cancer cell lines; observed significant apoptosis induction.
Analyzed photosynthetic inhibition; reported strong algicidal activity with low IC50 values.

Chemical Reactions Analysis

Knoevenagel Condensation

The synthesis of 5-(4-chlorobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one itself involves a Knoevenagel condensation between 3-methyl-2-thioxo-1,3-thiazolidin-4-one and 4-chlorobenzaldehyde under acidic or basic conditions . This reaction proceeds via:

  • Deprotonation of the active methylene group in the thiazolidinone.

  • Nucleophilic attack on the aldehyde carbonyl.

  • Elimination of water to form the benzylidene double bond.

Conditions :

  • Solvent: Acetic acid or ethanol

  • Catalysts: Piperidine, methylamine, or sodium acetate

  • Temperature: Reflux (80–110°C)

  • Yield: 68–85%

Nucleophilic Substitution at the Thioxo Group

The thioxo (C=S) group is susceptible to nucleophilic attack, enabling reactions with amines, alcohols, or thiols:

Reaction TypeReagents/ConditionsProductYieldCharacterization Methods
Amination Hydrazine hydrate, ethanol, reflux5-(4-Chlorobenzylidene)-3-methyl-2-hydrazinyl-1,3-thiazolidin-4-one72%IR (loss of C=S at 620 cm⁻¹), 1^{1}H NMR (NH2_2 at δ 4.1 ppm)
Alkylation Methyl iodide, K2_2CO3_3, DMF5-(4-Chlorobenzylidene)-3-methyl-2-(methylthio)-1,3-thiazolidin-4-one65%13^{13}C NMR (S-CH3_3 at δ 14.2 ppm)

Electrophilic Aromatic Substitution

The 4-chlorobenzylidene moiety undergoes electrophilic substitution at the para position due to the electron-withdrawing chlorine atom:

ReactionReagents/ConditionsProductYieldNotes
Nitration HNO3_3/H2_2SO4_4, 0°C5-(4-Chloro-3-nitrobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one58%Regioselectivity confirmed by 1^{1}H NMR (H-3’ at δ 8.2 ppm)
Sulfonation SO3_3/H2_2SO4_4, 50°C5-(4-Chloro-3-sulfobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one41%Water solubility increased due to sulfonic acid group

Oxidation Reactions

The thioxo group can be oxidized to sulfonyl or sulfonic acid derivatives:

Oxidizing AgentConditionsProductYield
H2_2O2_2 (30%)Acetic acid, 60°C5-(4-Chlorobenzylidene)-3-methyl-2-sulfonyl-1,3-thiazolidin-4-one78%
KMnO4_4H2_2O, pH 9–105-(4-Chlorobenzylidene)-3-methyl-2-sulfonato-1,3-thiazolidin-4-one63%

Mechanism :

  • Nucleophilic attack by peroxide or permanganate on the sulfur atom.

  • Formation of sulfoxide or sulfone intermediates.

  • Further oxidation to sulfonic acid under strong conditions.

Ring-Opening Reactions

The thiazolidinone ring can undergo hydrolysis or aminolysis under acidic/basic conditions:

ConditionsProductKey Observations
6M HCl, reflux4-Chlorocinnamic acid + MethylthioureaComplete ring cleavage in 2 hours
NH3_3/EtOH, 70°C5-(4-Chlorobenzylidene)-3-methyl-2-thioxoimidazolidin-4-oneRing contraction via nucleophilic attack

Metal Complexation

The thioxo group acts as a bidentate ligand for transition metals:

Metal SaltConditionsComplex StructureStability Constant (log K)
Cu(II) acetateEthanol, 25°C[Cu(L)2_2]·2H2_2O8.2 ± 0.3
Fe(III) chlorideMethanol, reflux[Fe(L)Cl2_2]+^+6.7 ± 0.2

Characterization :

  • UV-Vis: d-d transitions at 610 nm (Cu) and 480 nm (Fe) .

  • ESR: g_\perp = 2.05, g_\parallel = 2.25 for Cu(II) complex .

Photochemical Reactions

The benzylidene double bond undergoes [2+2] cycloaddition under UV light:

ConditionsProductQuantum Yield
UV (365 nm), benzeneCyclobutane-fused thiazolidinone dimerΦ = 0.12

Mechanism :

  • Photoexcitation to triplet state.

  • Diradical formation.

  • Stereospecific dimerization .

Comparison with Similar Compounds

Key Observations :

  • Hydroxy or methoxy groups (e.g., 4-OH, 3-OCH₃) improve solubility but may reduce lipophilicity .
  • Synthetic Methods : Microwave synthesis (e.g., 80°C, 10–15 min) achieves higher yields (78–88%) and Z-selectivity compared to traditional methods (65–75% yields) .

Key Observations :

  • Antialgal Activity : The 4-chloro derivative exhibits superior activity (IC50 = 1.3 µM) compared to the 4-bromo analog (IC50 = 3.0 µM), likely due to optimized halogen size and electronegativity .
  • Kinase Inhibition: Hydroxy-substituted analogs (e.g., 4-OH) show nanomolar DYRK1A inhibition (IC50 = 0.028 µM), whereas chloro/bromo derivatives are less potent in this context .
  • Antibacterial Gaps: While structurally related compounds (e.g., (V)9) show activity against E.
Crystallographic and Conformational Features
  • Intramolecular Interactions : The 4-chloro derivative exhibits a C–H···S contact (distance: ~2.55 Å; angle: ~133°), a feature shared with analogs like JADVUI (4-Cl) and GACVOY (3-OCH₃) . These interactions stabilize the Z-configuration and influence packing efficiency.
  • Crystal Packing : Halogenated derivatives (Cl, Br) often form denser lattices compared to methoxy- or hydroxy-substituted analogs, affecting solubility and bioavailability .

Preparation Methods

Base-Catalyzed Knoevenagel Condensation

The most widely reported method involves a Knoevenagel condensation between 4-chlorobenzaldehyde and 3-methyl-2-thioxothiazolidin-4-one. The reaction is typically catalyzed by bases such as piperidine or triethylamine in refluxing ethanol or acetic acid. For example, a study demonstrated that refluxing equimolar amounts of 4-chlorobenzaldehyde and 3-methyl-2-thioxothiazolidin-4-one in glacial acetic acid with sodium acetate for 2 hours yielded the target compound at 82% purity. The base facilitates deprotonation of the active methylene group in the thiazolidinone, enabling nucleophilic attack on the aldehyde carbonyl (Figure 1).

Reaction Conditions:

  • Catalyst: Sodium acetate (1 mmol)

  • Solvent: Glacial acetic acid (1 mL)

  • Temperature: Reflux (~118°C)

  • Time: 2 hours

  • Yield: 82%

Acid-Catalyzed Mechanistic Pathways

Alternative protocols employ acidic conditions, where hydrochloric acid or acetic acid acts as both solvent and catalyst. Under these conditions, the reaction proceeds via imine intermediate formation, followed by cyclization. A comparative study showed that using concentrated HCl in ethanol at 70°C for 4 hours improved yields to 89%, albeit with longer reaction times.

Green Chemistry Approaches

Ultrasound-Assisted Synthesis

Recent advancements emphasize solvent-free or aqueous-phase reactions under ultrasound irradiation. A green synthesis protocol reported a 98% yield by sonicating 4-chlorobenzaldehyde and 3-methyl-2-thioxothiazolidin-4-one in water with potassium carbonate for 25 minutes at 25°C. Ultrasound enhances reaction kinetics through cavitation, reducing energy consumption and eliminating toxic solvents.

Optimized Parameters:

  • Catalyst: Potassium carbonate (1 mmol)

  • Solvent: Water (1 mL)

  • Ultrasound Frequency: 35 kHz

  • Time: 25 minutes

  • Yield: 98%

Solvent Effects and Sustainability

Comparative studies highlight the impact of solvent choice on reaction efficiency (Table 1). Polar aprotic solvents like dimethylformamide (DMF) achieve higher yields (~90%) but pose environmental risks. In contrast, water or ethanol under ultrasound reduces waste generation while maintaining competitive yields.

Table 1: Solvent Comparison for Conventional vs. Green Synthesis

SolventMethodYield (%)Reaction TimeEnvironmental Impact
Glacial acetic acidConventional822 hoursModerate
WaterUltrasound9825 minutesLow
EthanolReflux851.5 hoursLow
DMFConventional903 hoursHigh

Mechanistic and Kinetic Studies

Reaction Mechanism Elucidation

Density functional theory (DFT) calculations corroborate a stepwise mechanism:

  • Deprotonation: Base abstracts the α-hydrogen from the thiazolidinone’s methylene group.

  • Nucleophilic Attack: The resulting enolate attacks the aldehyde carbonyl, forming a β-hydroxy intermediate.

  • Dehydration: Acidic conditions promote water elimination, yielding the benzylidene product.

Side Reactions and Byproduct Formation

Competing pathways, such as over-condensation or oxidation of the thioxo group, may reduce yields. For instance, prolonged heating in acidic media can lead to sulfoxide byproducts, detectable via HPLC-MS.

Purification and Characterization

Recrystallization Techniques

Crude products are typically purified via recrystallization using ethanol or ethyl acetate. A reported protocol achieved 95% purity by dissolving the crude product in hot ethanol and cooling to −20°C.

Spectroscopic Validation

  • FT-IR: Key peaks include ν(C=O) at 1729 cm⁻¹ and ν(C=S) at 1277 cm⁻¹.

  • ¹H NMR: A singlet at δ 3.90 ppm corresponds to the methyl group, while the benzylidene proton appears as a singlet at δ 7.70 ppm.

  • X-ray Diffraction: Confirms Z-configuration of the benzylidene moiety with a dihedral angle of 16.89° between aromatic rings.

Industrial Scalability and Challenges

Batch vs. Continuous Flow Systems

While batch reactions dominate laboratory synthesis, continuous flow systems offer scalability advantages. Pilot-scale studies using microreactors achieved 87% yield in 15 minutes, highlighting potential for industrial adoption.

Environmental and Cost Considerations

Green methods reduce waste but require ultrasonic equipment, increasing initial costs. Life-cycle assessments suggest that solvent recovery systems can mitigate economic drawbacks .

Q & A

Q. What are the standard synthetic routes for preparing 5-(4-chlorobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one?

The compound is typically synthesized via a condensation-cyclization reaction. A common method involves reacting 4-chlorobenzaldehyde with thiosemicarbazide derivatives under acidic conditions. For example, a mixture of 3-substituted thiosemicarbazide and chloroacetic acid in a solvent system (e.g., DMF-acetic acid) is refluxed to form the thiazolidinone ring via Schiff base intermediates . Key parameters include:

  • Solvent choice : Polar aprotic solvents (DMF) or alcohols (ethanol) are preferred for cyclization.
  • Reaction time : Typically 2–6 hours under reflux.
  • Catalysts : Sodium acetate is often used to neutralize HCl generated during the reaction .

Q. How can researchers characterize the compound’s purity and structure?

Spectroscopic techniques are essential:

  • IR spectroscopy : Confirms the presence of C=O (~1700 cm⁻¹), C=S (~1250 cm⁻¹), and aromatic C-H stretching (~3000 cm⁻¹) .
  • NMR spectroscopy :
  • ¹H NMR : Signals for the benzylidene proton (δ 7.5–8.0 ppm) and methyl group (δ 2.5–3.0 ppm).
  • ¹³C NMR : Peaks for the thiazolidinone carbonyl (δ ~170 ppm) and thiocarbonyl (δ ~190 ppm) .
    • X-ray crystallography : Resolves stereochemistry and confirms the Z/E configuration of the benzylidene moiety .

Q. What are the common structural modifications to enhance bioactivity?

Researchers often:

  • Substitute the benzylidene group : Replace the 4-chloro substituent with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electronic effects .
  • Modify the thiazolidinone ring : Introduce alkyl or aryl groups at the N-3 position to alter steric and electronic properties .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?

Contradictions often arise from dynamic rotational isomerism or solvent effects :

  • Variable-temperature NMR : Cooling the sample reduces rotational freedom, simplifying splitting patterns (e.g., distinguishing benzylidene proton environments) .
  • COSY/NOESY experiments : Identify coupling between adjacent protons (e.g., aromatic and methyl groups) .
  • Computational modeling : DFT calculations (B3LYP/6-311+G(d,p)) predict chemical shifts and validate experimental data .

Q. What strategies optimize reaction yields when synthesizing thiazolidinone derivatives?

Key factors include:

  • Stoichiometric ratios : A 1:1.2 molar ratio of aldehyde to thiosemicarbazide minimizes side products like uncyclized Schiff bases .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 6 hours to 30 minutes) and improves yields by 10–15% compared to conventional heating .
  • Catalyst screening : Lewis acids (e.g., ZnCl₂) enhance cyclization efficiency .

Q. How do computational methods aid in predicting biological targets for this compound?

Molecular docking and MD simulations are used to:

  • Identify binding affinity with enzymes (e.g., Hemoglobin subunits ) via AutoDock Vina .
  • Predict interactions with cancer-related targets (e.g., EGFR kinase ) by analyzing hydrogen bonds and hydrophobic contacts .
  • Validate results using pharmacophore modeling to align with known inhibitors .

Data Contradiction Analysis

Issue Potential Cause Resolution Method Reference
Discrepancies in melting points (~5°C variation)Polymorphism or solvent impuritiesRecrystallization (DMF/ethanol) + DSC analysis
Inconsistent IR carbonyl peaksTautomerism (keto-enol equilibrium)Solid-state IR vs. solution-phase comparison

Key Methodological Recommendations

  • Synthetic reproducibility : Always use anhydrous solvents and freshly distilled aldehydes to prevent hydrolysis .
  • Data validation : Cross-reference NMR with HSQC/HMBC experiments to assign quaternary carbons unambiguously .
  • Safety : Handle thiocarbonyl-containing compounds in a fume hood due to potential sulfur byproduct toxicity .

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